molecular formula C16H23NO2 B2503038 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide CAS No. 2034347-16-3

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide

Cat. No. B2503038
CAS RN: 2034347-16-3
M. Wt: 261.365
InChI Key: OZPZKMLOCMJNMV-UHFFFAOYSA-N
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Description

The compound "N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide" is a chemical entity that may be related to the field of organic synthesis and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and methodologies that could be relevant for its synthesis and analysis.

Synthesis Analysis

The synthesis of related N-methoxy-N-methylamides, which are structurally similar to the compound , can be achieved through various methods. For instance, N-methoxy-N-methylcyanoformamide is synthesized from trimethylsilyl cyanide and N-methoxy-N-methylcarbamoylimidazole, which could potentially be adapted for the synthesis of the target compound . Additionally, the lateral lithiation of N-(2-methylbenzyl)pivalamide and subsequent reactions with electrophiles to yield substituted derivatives suggests a possible synthetic route for the target compound involving lithiation and electrophilic substitution .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray diffraction and density functional theory (DFT) calculations. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was studied, and its crystal structure was determined to be in a triclinic system . This suggests that similar analytical techniques could be employed to determine the molecular structure of "this compound."

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in the context of lithiation reactions. Unexpected variations in the site of lithiation were observed for N-(2-methoxybenzyl)pivalamide, indicating that the electronic environment of the molecule can significantly influence its reactivity . This information could be useful in predicting and controlling the chemical reactions of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated through experimental and theoretical methods. The antioxidant properties of a related benzamide were determined using DPPH free radical scavenging tests, and its electronic properties, such as HOMO and LUMO energies, were calculated using DFT . These methods could be applied to assess the properties of "this compound."

Scientific Research Applications

Cystic Fibrosis Therapy

N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide, an analogue of the compound , showed promise in correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. Constraining rotation about the bithiazole-tethering significantly affects corrector activity, highlighting the importance of molecular conformation in therapeutic efficacy (Yu et al., 2008).

Synthetic Chemistry Applications

The compound's related structures have been utilized in various synthetic chemistry applications, including lithiation reactions for ring substitution (Smith et al., 2012) and the synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate (Calvez et al., 1998). These studies illustrate the compound's versatility as a synthetic intermediate in creating complex molecular structures.

Weinreb Amide Utility

N-Methoxy-N-methylamide, also known as Weinreb amide, has been highlighted for its synthetic utility, serving as an excellent acylating agent for organolithium or organomagnesium reagents and as a robust equivalent for an aldehyde group. Its application spans across heterocyclic chemistry, total synthesis, and industrial-scale pharmaceutical production (Balasubramaniam & Aidhen, 2008).

Metabolic Studies

A study on the metabolism and hemoglobin adduct formation of acrylamide in humans offers insights into the metabolic pathways involved in the processing of compounds with structural similarities to N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide. This research contributes to understanding the bioactivation and detoxification mechanisms of such compounds in the human body (Fennell et al., 2005).

properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-15(2,3)14(18)17-11-16(19-4)9-12-7-5-6-8-13(12)10-16/h5-8H,9-11H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPZKMLOCMJNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1(CC2=CC=CC=C2C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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